molecular formula C5H11ClF3N B2663007 (2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride CAS No. 2361609-58-5

(2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride

Cat. No.: B2663007
CAS No.: 2361609-58-5
M. Wt: 177.6
InChI Key: RRCUBNVTIVEVKJ-PGMHMLKASA-N
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Description

(2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amines. This compound is characterized by the presence of a trifluoromethyl group attached to the second carbon of a pentane chain, along with an amine group. The hydrochloride form indicates that it is a salt formed by the reaction of the amine with hydrochloric acid, which enhances its solubility in water and stability.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate the effects of trifluoromethylated amines on biological systems.

Medicine:

    Drug Development: It serves as a building block in the development of new drugs, particularly those targeting the central nervous system.

Industry:

    Material Science: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 1,1,1-trifluoropentane.

    Amination Reaction: The key step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction where the trifluoropentane is treated with an amine source under appropriate conditions.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride can undergo oxidation reactions, where the amine group is converted to a corresponding nitro or nitroso compound.

    Reduction: The compound can also be reduced to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium azide or halogenating agents can be employed for substitution reactions.

Major Products:

    Oxidation Products: Nitro or nitroso derivatives.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Compounds with different functional groups replacing the trifluoromethyl group.

Mechanism of Action

The mechanism of action of (2R)-1,1,1-Trifluoropentan-2-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

    (2S)-1,1,1-Trifluoropentan-2-amine;hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.

    1,1,1-Trifluoropropan-2-amine;hydrochloride: A shorter chain analogue with similar chemical properties.

    1,1,1-Trifluorobutan-2-amine;hydrochloride: A compound with one less carbon in the chain, affecting its reactivity and stability.

Uniqueness:

    Stereochemistry: The (2R) configuration of the compound imparts specific stereochemical properties that can influence its biological activity and interactions.

    Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

(2R)-1,1,1-trifluoropentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F3N.ClH/c1-2-3-4(9)5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCUBNVTIVEVKJ-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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